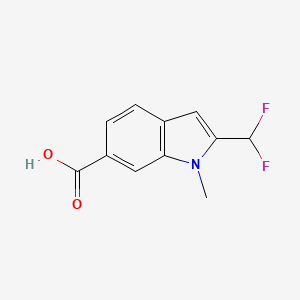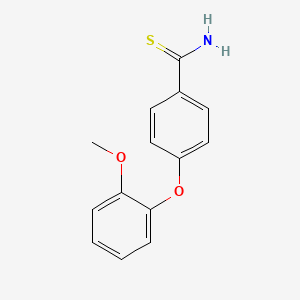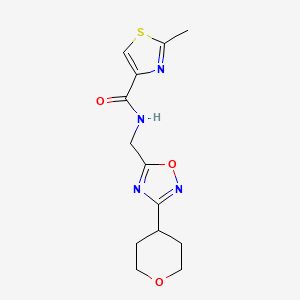![molecular formula C15H29N3O3 B2504668 tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate CAS No. 652138-87-9](/img/structure/B2504668.png)
tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate is a chemical entity that appears to be an intermediate or a functional moiety in various synthetic organic chemistry applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar structures and functionalities that can help infer the properties and synthetic relevance of the compound .
Synthesis Analysis
The synthesis of related tert-butyl carbamate derivatives is well-documented. For instance, an enantioselective synthesis of a benzyl tert-butoxycarbonylamino cyclohexylcarbamate derivative was achieved using iodolactamization as a key step, indicating the importance of chiral intermediates in the synthesis of complex molecules . Another study describes the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which was accomplished through acylation, nucleophilic substitution, and reduction, with an overall yield of 81% . These studies suggest that the synthesis of tert-butyl carbamate derivatives often involves multi-step reactions with a focus on maintaining stereochemical integrity.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups, which can influence the physical and chemical properties of the compound. For example, the presence of a tert-butyl moiety was found to be crucial for the gelation properties of benzothiazole modified carbazole derivatives, affecting their self-assembly into a lamellar structure . The steric bulk of tert-butyl groups can also affect the conformation and reactivity of molecules, as seen in the study of 2,6-di-tert-butyl-4-dimethylamino-4-(2-hydroxyphenyl)cyclohexadien-2,5-one, where steric repulsion influences bond lengths .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in various chemical reactions. The transfer hydro-tert-butylation of alkenes using tert-butyl-substituted cyclohexadienes demonstrates the ability of tert-butyl groups to be transferred between molecules . Additionally, the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis conditions to yield tert-butyl 2-amino carboxylates showcases the selective reactivity of tert-butyl carbamate derivatives . These reactions highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The strong blue emission of nanofibers constructed from a tert-butyl carbazole derivative for the detection of volatile acid vapors indicates the potential of these compounds in sensory applications . The study of coherent and homogeneous intramolecular charge-transfer dynamics of a tert-butyl-substituted tetrahydroquinoline suggests that the tert-butyl group can affect the electronic properties and reactivity of the molecule . These properties are crucial for the design of functional materials and for understanding the behavior of these compounds under various conditions.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Chemical Applications
- The compound is crucial in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for potent CCR2 antagonists. This process involves an iodolactamization step for synthesizing highly functionalized derivatives (Campbell et al., 2009).
- The compound serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), through a rapid synthetic method established for its efficient production (Zhao et al., 2017).
Role in the Synthesis of Factor Xa Inhibitors
- It has been utilized in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, acting as key intermediates for synthesizing factor Xa inhibitors. This includes a process that controls stereochemistry via Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).
Intermediate for Carbocyclic Analogs
- This compound is significant as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its utility in nucleotide analog synthesis (Ober et al., 2004).
Organic Synthesis and Catalysis
- It has been studied in the context of organic synthesis and catalysis, particularly in the DMAP-catalyzed acetylation of alcohols. This research contributes to understanding nucleophilic catalysis mechanisms in organic chemistry (Xu et al., 2005).
Development of Vitamin Biotin
- The tert-butyl derivative is also a key intermediate in the synthesis of Biotin, a water-soluble vitamin involved in metabolic cycles. This synthesis from L-cystine highlights its application in vitamin and nutritional research (Qin et al., 2014).
Other Applications
- It's used in the preparation of various analogs and derivatives for chemical and pharmaceutical research, demonstrating its versatility in synthetic chemistry across different domains (Various Authors).
Safety and Hazards
Mecanismo De Acción
In the context of amino acids and peptides, the tert-butoxycarbonyl (Boc) group is often used for protection during synthesis . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated beneficial effects due to its low viscosity and high thermal stability .
Propiedades
IUPAC Name |
tert-butyl N-[4-[[2-(dimethylamino)acetyl]amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16-13(19)10-18(4)5/h11-12H,6-10H2,1-5H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOPMTLREPZUBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)


![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)
![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)

![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}amino)(oxo)acetate](/img/structure/B2504607.png)